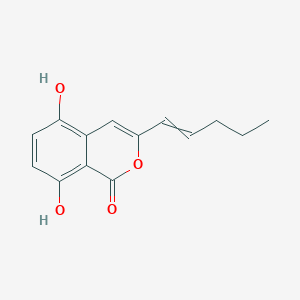
5,8-Dihydroxy-3-(pent-1-en-1-yl)-1H-2-benzopyran-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dihydroxy-3-(pent-1-en-1-yl)-1H-2-benzopyran-1-one is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, is characterized by its unique structure, which includes hydroxyl groups and a pentenyl side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dihydroxy-3-(pent-1-en-1-yl)-1H-2-benzopyran-1-one typically involves multi-step organic reactions. One common approach is the condensation of a suitable phenol derivative with a pentenyl ketone under acidic or basic conditions. The reaction may require specific catalysts to enhance yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and the use of green solvents can be employed to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.
Reduction: The double bond in the pentenyl side chain can be reduced to form a saturated alkyl chain.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones.
Reduction: Saturated benzopyran derivatives.
Substitution: Ethers or esters of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5,8-Dihydroxy-3-(pent-1-en-1-yl)-1H-2-benzopyran-1-one is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit antioxidant properties due to the presence of hydroxyl groups, making it a candidate for studies related to oxidative stress and cellular protection.
Medicine
In medicine, derivatives of benzopyrans are often explored for their anti-inflammatory, anticancer, and antimicrobial activities. This compound could be investigated for similar therapeutic potentials.
Industry
Industrially, benzopyran derivatives are used in the synthesis of dyes, fragrances, and pharmaceuticals. This compound may find applications in these areas due to its unique structural features.
Wirkmechanismus
The mechanism of action of 5,8-Dihydroxy-3-(pent-1-en-1-yl)-1H-2-benzopyran-1-one would depend on its specific biological activity. Generally, compounds with hydroxyl groups can act as antioxidants by donating hydrogen atoms to neutralize free radicals. The pentenyl side chain may also interact with cellular membranes, affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin: A benzopyran derivative known for its fragrance and anticoagulant properties.
Flavonoids: A class of benzopyran derivatives with diverse biological activities, including antioxidant and anti-inflammatory effects.
Chromones: Compounds structurally similar to benzopyrans, often studied for their medicinal properties.
Uniqueness
5,8-Dihydroxy-3-(pent-1-en-1-yl)-1H-2-benzopyran-1-one is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to other benzopyran derivatives.
Eigenschaften
CAS-Nummer |
824952-05-8 |
|---|---|
Molekularformel |
C14H14O4 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
5,8-dihydroxy-3-pent-1-enylisochromen-1-one |
InChI |
InChI=1S/C14H14O4/c1-2-3-4-5-9-8-10-11(15)6-7-12(16)13(10)14(17)18-9/h4-8,15-16H,2-3H2,1H3 |
InChI-Schlüssel |
IGZDEFGSVLJTJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CC1=CC2=C(C=CC(=C2C(=O)O1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



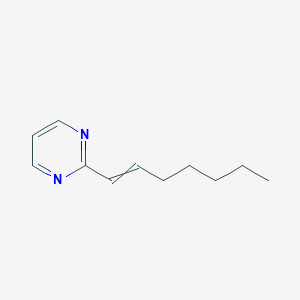
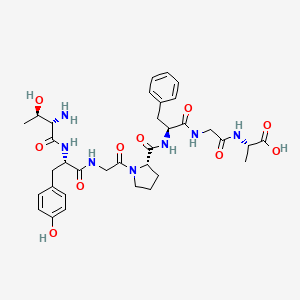


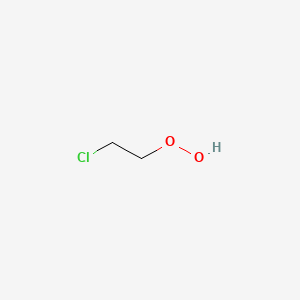
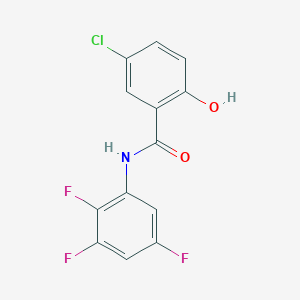

![5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid](/img/structure/B14231719.png)
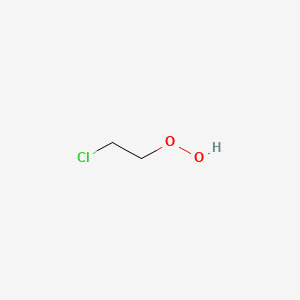
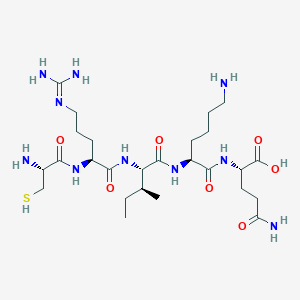
![Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane](/img/structure/B14231760.png)
![3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid](/img/structure/B14231764.png)
![6-(4-Methyl-1,4-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14231771.png)
